molecular formula C12H18N4O4 B1329228 Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro- CAS No. 56223-91-7

Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro-

Cat. No. B1329228
CAS RN: 56223-91-7
M. Wt: 282.3 g/mol
InChI Key: HGZRREOJHASMOE-UHFFFAOYSA-N
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Description

“Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro-” is an organic compound. It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 . Aniline is the prototypical aromatic amine and is a precursor to many industrial chemicals . The compound “Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro-” has a similar structure, with additional diethylamino and dinitro groups .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, the 4-amino-N-[2(diethylamino)ethyl]benzamide complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature .

Scientific Research Applications

Synthesis of Complex Compounds

The compound is used in the synthesis of complex compounds such as the 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex . This complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .

Antibacterial Activity

The synthesized complex of 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate has been examined for its antibacterial activity . This suggests potential applications of the compound in the development of new antibacterial agents.

Computational Studies

The compound and its complexes are subjects of computational studies. For instance, the ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach . These studies help in understanding the relationships between bioactive molecules and receptor interactions .

Spectroscopic Characterization

The compound is used in spectroscopic characterization studies. The complex of 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry .

Green Chemistry

The compound is used in green chemistry practices. The synthesis of the 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex was carried out at room temperature in deionized water, demonstrating an environmentally friendly approach to chemical synthesis .

properties

IUPAC Name

N-(2,4-dinitrophenyl)-N',N'-diethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O4/c1-3-14(4-2)8-7-13-11-6-5-10(15(17)18)9-12(11)16(19)20/h5-6,9,13H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZRREOJHASMOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204787
Record name Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro-

CAS RN

56223-91-7
Record name N2-(2,4-Dinitrophenyl)-N1,N1-diethyl-1,2-ethanediamine
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Record name Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro-
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Record name Aniline,4-dinitro-
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Record name Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro-
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Synthesis routes and methods

Procedure details

Chloro-2,4-dinitrobenzene 1 (1.00 g, 4.937 mmol) was dissolved in anhydrous EtOH (20 mL) in a small argon purged flask and warmed in an oil bath to 40° C. Addition of N,N-diethylethylenediamine 2a (0.63 g, 5.430 mmol) occurred dropwise. The reaction was stirred at reflux for 24 hours then cooled to room temperature. The mixture was basified by the addition of aqueous 1M ammonium hydroxide solution to adjust pH to 10-11. The solid that precipitated was collected on a sintered glass funnel and briefly dried. Recrystallization of the crude solid from EtOH yielded a yellow powder 3a N′-(2,4-Dinitro-phenyl)-N,N-diethyl-ethane-1,2-diamine. Yield: 0.94 grams (67.4%). 1H NMR (DMSO) δ: 0.99 (t, 6H, J=7.1), 2.56 (m, 4H), 2.70 (t, 2H, J=6.1), 3.49 (q, 2H, J=5.5), 7.19 (d, 1H, J=9.7), 8.28 (dd, 1H, J=9.5, 2.6), 8.67 (d, 1H), 9.05 (br s, 1H); MS (APCI): 283 (MH+, 100%)
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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